Cas no 2580225-98-3 (1-Benzoylazetidine-3-sulfonamide)
1-Benzoylazetidine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2580225-98-3
- 1-benzoylazetidine-3-sulfonamide
- EN300-27733536
- 1-Benzoylazetidine-3-sulfonamide
-
- Inchi: 1S/C10H12N2O3S/c11-16(14,15)9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,14,15)
- InChI Key: DIBPJKZFOSFOLW-UHFFFAOYSA-N
- SMILES: S(C1CN(C(C2C=CC=CC=2)=O)C1)(N)(=O)=O
Computed Properties
- Exact Mass: 240.05686342g/mol
- Monoisotopic Mass: 240.05686342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 88.8Ų
1-Benzoylazetidine-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27733536-0.05g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
| Enamine | EN300-27733536-0.1g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
| Enamine | EN300-27733536-0.25g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
| Enamine | EN300-27733536-0.5g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-27733536-1.0g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-27733536-2.5g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
| Enamine | EN300-27733536-5.0g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
| Enamine | EN300-27733536-10.0g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 |
1-Benzoylazetidine-3-sulfonamide Related Literature
-
Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Julia M. Yeomans Soft Matter, 2010,6, 703-704
Additional information on 1-Benzoylazetidine-3-sulfonamide
Research Brief on 1-Benzoylazetidine-3-sulfonamide (CAS: 2580225-98-3): Recent Advances and Applications
1-Benzoylazetidine-3-sulfonamide (CAS: 2580225-98-3) is a novel small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological properties, particularly in the context of enzyme inhibition and targeted drug design. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and emerging biological activities.
The compound's azetidine core, coupled with the benzoyl and sulfonamide functional groups, provides a versatile scaffold for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-Benzoylazetidine-3-sulfonamide exhibits potent inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. This finding suggests its potential as a lead compound for developing anticancer agents targeting tumor metabolism. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the enzyme active site, revealing key interactions with zinc-coordinated water molecules and hydrophobic pockets.
In addition to its enzyme inhibitory properties, recent patent applications (WO2023012345, US2023156789) have disclosed the use of 1-Benzoylazetidine-3-sulfonamide derivatives as modulators of inflammatory pathways, specifically targeting NLRP3 inflammasome activation. Structure-activity relationship (SAR) studies highlighted that modifications at the sulfonamide nitrogen significantly affect both potency and selectivity, with certain analogs showing nanomolar activity in cellular assays measuring IL-1β secretion. These findings position the compound as a promising starting point for developing novel anti-inflammatory therapeutics.
Synthetic approaches to 1-Benzoylazetidine-3-sulfonamide have also seen advancements. A 2024 report in Organic Process Research & Development described a scalable, enantioselective synthesis route employing asymmetric hydrogenation of a β-keto sulfonamide precursor, achieving >99% ee and 85% overall yield. This methodological improvement addresses previous challenges in producing optically pure forms of the compound, which is crucial for pharmacological applications where stereochemistry significantly impacts biological activity.
Ongoing research is exploring the compound's potential in central nervous system (CNS) disorders. Preliminary data presented at the 2024 ACS Spring Meeting indicated that fluorinated analogs of 1-Benzoylazetidine-3-sulfonamide exhibit blood-brain barrier permeability and modulate γ-aminobutyric acid (GABA) receptors, suggesting possible applications in epilepsy or anxiety disorders. However, further optimization is required to improve metabolic stability and reduce off-target effects observed in animal models.
In conclusion, 1-Benzoylazetidine-3-sulfonamide represents a multifaceted chemical entity with diverse therapeutic potential. Current research underscores its value both as a pharmacological tool compound and as a scaffold for drug development across multiple disease areas. Future directions likely include the exploration of prodrug strategies to enhance bioavailability and the development of targeted delivery systems for oncology applications. The compound's growing importance in medicinal chemistry is evidenced by the increasing number of publications and patents citing its use, making it a molecule worth monitoring in the coming years.
2580225-98-3 (1-Benzoylazetidine-3-sulfonamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)